molecular formula C9H20ClNO2 B2745435 Azecane-3,8-diol;hydrochloride CAS No. 2490430-30-1

Azecane-3,8-diol;hydrochloride

Cat. No.: B2745435
CAS No.: 2490430-30-1
M. Wt: 209.71
InChI Key: UTGFXORMOOBCGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azecane-3,8-diol;hydrochloride is a chemical compound with the molecular formula C9H19NO2·HCl. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a carbon chain. This compound is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azecane-3,8-diol;hydrochloride can be synthesized through several methods. One common approach involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method is the dihydroxylation of alkenes using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under specific conditions .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale chemical reactions with stringent control over reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Azecane-3,8-diol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes, ketones, or carboxylic acids.

    Reduction: Alkanes or alcohols.

    Substitution: Halogenated compounds.

Scientific Research Applications

Azecane-3,8-diol;hydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of azecane-3,8-diol;hydrochloride involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can affect enzymatic activity, protein folding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azecane-3,8-diol;hydrochloride is unique due to its specific structure, which allows for distinct interactions in chemical and biological systems. Its dual hydroxyl groups provide versatility in various reactions, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

azecane-3,8-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c11-8-3-1-2-4-9(12)7-10-6-5-8;/h8-12H,1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGFXORMOOBCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CNCCC(C1)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.